Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester

Description

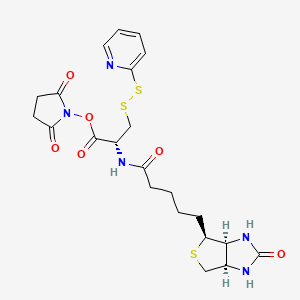

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester (abbreviated here as Bio-PySS-NHS-Ala) is a multifunctional bioconjugation reagent. It combines three critical features:

- Biotin moiety: Enables high-affinity binding to avidin/streptavidin for purification or detection .

- Pyridinyldithio (PySS) group: Provides a disulfide bond for reversible conjugation, allowing cleavage under reducing conditions (e.g., with dithiothreitol) .

- N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds .

- Alanine ester: Enhances solubility and modulates reactivity .

This compound is widely used in applications requiring reversible biotinylation, such as affinity chromatography, pull-down assays, and targeted drug delivery.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)/t13-,14-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCUZMTPAIGMX-KZDUYQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC2=CC=CC=N2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747152 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356933-91-9 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suppression of β-Alanine Byproducts

Carbodiimide-mediated NHS activation on hydroxylated resins generates bis(N-hydroxysuccinimide) derivatives of β-alanine, which hydrolyze under alkaline conditions. This side reaction consumes up to 90% of activated esters, necessitating:

Chemical Reactions Analysis

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles.

Oxidation and Reduction: The pyridinyldithio moiety can undergo redox reactions, leading to the formation of disulfide bonds or thiol groups.

Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bioconjugation Techniques

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is primarily utilized in bioconjugation techniques. It reacts with amine groups in proteins, peptides, and other biomolecules to form stable covalent bonds. This property is crucial for the following applications:

- Protein Labeling : It enables the attachment of biotin to proteins, facilitating their detection and purification using streptavidin or avidin systems. This method is widely employed in immunology and histochemistry .

- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents for targeted delivery to specific tissues or cells, enhancing the efficacy of treatments while minimizing side effects .

Diagnostic Applications

The compound’s biotinylation capabilities are leveraged in various diagnostic techniques:

- Imaging Techniques : Biotinylated compounds can be used in imaging modalities, such as PET or SPECT, where biotin conjugated with radionuclides allows for precise localization of target sites in the body .

- Enzyme-Linked Immunosorbent Assay (ELISA) : In ELISA, biotinylated antibodies are used to capture antigens, followed by detection using streptavidin-conjugated enzymes, enhancing sensitivity and specificity .

Research Applications

In research settings, this compound serves several purposes:

- Protein Interaction Studies : The compound aids in studying protein-protein interactions by labeling one protein with biotin and using streptavidin-coated beads to pull down interacting partners .

- Cell Surface Protein Labeling : It is employed to label cell surface proteins in live cells, allowing researchers to study cellular processes and signaling pathways .

Case Study 1: Protein Labeling for Mass Spectrometry

A study demonstrated the use of this compound for labeling a model peptide, which was later analyzed using mass spectrometry. The results showed a significant increase in detection sensitivity compared to non-labeled peptides, highlighting the compound's utility in proteomics research.

Case Study 2: Targeted Therapy in Cancer

In a therapeutic context, researchers conjugated biotin with a chemotherapeutic agent using this compound. The study found that this conjugation improved the drug's localization to tumor cells while reducing systemic toxicity, demonstrating its potential for enhancing cancer treatment efficacy.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Protein and peptide labeling | Stable covalent bonds |

| Diagnostics | Imaging and ELISA | High sensitivity and specificity |

| Research | Protein interaction studies | Enhanced detection capabilities |

| Targeted Drug Delivery | Conjugation with therapeutic agents | Improved efficacy with reduced side effects |

Mechanism of Action

The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves the formation of stable biotin-protein conjugates. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, forming amide bonds. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated proteins . The pyridinyldithio group can also form disulfide bonds, adding another layer of functionality to the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights structural distinctions and applications among Bio-PySS-NHS-Ala and analogous NHS ester derivatives:

Reactivity and Selectivity

- pH Sensitivity : Bio-PySS-NHS-Ala, like other NHS esters, reacts optimally at pH 7.4–8.5 with primary amines. At pH 4.0, NHS esters show negligible activity .

- Mono- vs. Di-modification: Unlike homobifunctional NHS esters (e.g., BS3), Bio-PySS-NHS-Ala primarily forms mono-conjugates due to its single reactive NHS group, minimizing crosslinking artifacts .

- Redox Sensitivity: The PySS group distinguishes Bio-PySS-NHS-Ala from non-cleavable analogs (e.g., BNHS). This allows selective elution of biotinylated targets under reducing conditions .

Advantages and Limitations

- Bio-PySS-NHS-Ala :

- Advantages: Reversibility, compatibility with reducing environments.

- Limitations: Higher molecular weight may reduce cell permeability; disulfide cleavage requires controlled conditions.

- BNHS : Simplicity and cost-effectiveness but lacks cleavability .

- BAC-NHS : Superior for bulky targets but requires additional purification steps .

Biological Activity

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and bioconjugation. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which combines biotin (a vitamin B complex) with pyridinyldithio and N-hydroxysuccinimide functionalities. This structure enhances its ability to form stable conjugates with proteins and other biomolecules.

Chemical Formula

The chemical formula can be represented as follows:

The biological activity of this compound primarily revolves around its role as a bioconjugation agent . The compound facilitates the attachment of biotin to various biomolecules, enabling targeted delivery and enhanced stability in biological systems. The mechanism involves:

- Formation of Disulfide Bonds : The pyridinyldithio group forms reversible disulfide bonds with thiol-containing molecules, allowing for controlled release.

- Biotin Binding : Biotin's strong affinity for avidin or streptavidin enables effective targeting in biochemical assays and therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. As an antimicrobial bisulfide prodrug, it shows efficacy against a range of pathogens, making it a potential candidate for developing new antimicrobial therapies.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Drug Delivery | Enhanced stability and targeted delivery | |

| Bioconjugation | Effective coupling with proteins |

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Bioconjugation Applications

A 2021 study explored the use of this compound in bioconjugation strategies for targeted drug delivery. The researchers successfully conjugated this ester with therapeutic agents, resulting in improved pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Biotinyl Pyridinyldithio NHS Alanine Ester to amine-containing biomolecules?

- Methodological Answer :

- pH and Buffer : Use mild alkaline conditions (pH 7.5–8.5) in sodium bicarbonate or phosphate buffers to maximize NHS-ester reactivity with primary amines (e.g., lysine residues) .

- Molar Ratios : A 10:1 molar excess of the reagent to target protein ensures efficient conjugation while minimizing aggregation. Adjust based on protein concentration and solvent compatibility .

- Temperature and Time : Incubate at 4°C for 12–16 hours or room temperature for 1–2 hours. Monitor reaction efficiency via SDS-PAGE or mass spectrometry (MS) .

- Purification : Remove unreacted reagent via dialysis (MWCO 3.5–10 kDa) or size-exclusion chromatography .

Q. How can non-specific labeling be mitigated during biotinylation with this reagent?

- Methodological Answer :

- Blocking Free Thiols : Pre-treat proteins with 2–5 mM iodoacetamide or maleimide derivatives to prevent cross-reactivity with the pyridinyldithio group .

- pH Control : Maintain pH <7.0 during thiol-directed steps to avoid NHS-ester hydrolysis .

- Excess Reagent Removal : Use desalting columns post-reaction to eliminate unreacted ester and reduce off-target labeling .

Advanced Research Questions

Q. How to resolve contradictions in biotinylation efficiency caused by competing O- and N-acylation?

- Methodological Answer :

- Analytical Validation : Employ tandem MS to distinguish O-biotinylated serine/threonine (unstable) from N-biotinylated lysine (stable). Use Edman degradation to detect N-terminal blocking caused by O→N acyl shifts .

- Reaction Optimization : Shorten incubation times (<1 hour) and lower pH (7.0–7.5) to favor N-acylation over O-acylation .

- Competitive Quenching : Add hydroxylamine (50 mM) post-reaction to hydrolyze unstable O-acylated products .

Q. How to design multi-step conjugations using both NHS and pyridinyldithio reactive groups?

- Methodological Answer :

- Sequential Reactivity : First, conjugate NHS-ester to amines (pH 8.0), then reduce the pyridinyldithio group with 5–10 mM DTT/TCEP to generate a free thiol for maleimide-based secondary conjugation .

- Intermediate Purification : Isolate the biotinylated intermediate via affinity chromatography (e.g., streptavidin resin) before thiol-disulfide exchange .

- Stability Testing : Verify disulfide bond stability under reducing conditions (e.g., 1 mM β-mercaptoethanol) using non-reducing SDS-PAGE .

Q. How to integrate this compound’s NHS reactivity with click chemistry for orthogonal labeling?

- Methodological Answer :

- Dual Functionalization : Use heterobifunctional crosslinkers (e.g., azide-NHS esters) to first label amines, followed by copper-free click chemistry (e.g., DBCO-fluorophore) for secondary tagging .

- Orthogonal Validation : Confirm dual labeling via fluorescence resonance energy transfer (FRET) or Förster radius calculations .

Data Analysis and Validation

Q. What analytical techniques are critical for verifying site-specific biotinylation?

- Methodological Answer :

- Peptide Mapping : Digest the biotinylated protein with trypsin and analyze via LC-MS/MS to identify modified lysine residues .

- Avidin-Binding Assays : Quantify biotin incorporation using HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assays .

- Stoichiometry Calculation : Use UV-Vis spectroscopy (ε~280 nm for protein, ε~354 nm for pyridinyldithio release) to determine labeling efficiency .

Q. How to address discrepancies in biotin-avidin binding affinity due to steric hindrance?

- Methodological Answer :

- Spacer Arm Optimization : Compare conjugation efficiency using reagents with varying spacer lengths (e.g., C5 vs. C12 linkers) to minimize steric effects .

- Alternative Avidin Derivatives : Use NeutrAvidin (deglycosylated) or streptavidin mutants with reduced nonspecific binding .

Experimental Design Considerations

Q. How to optimize reaction stoichiometry for low-abundance protein targets?

- Methodological Answer :

- Microscale Titration : Perform pilot reactions with 10–100 µg protein, testing reagent:protein ratios from 5:1 to 20:1. Analyze via Western blot with streptavidin-HRP .

- Kinetic Modeling : Use pseudo-first-order rate equations to predict NHS-ester hydrolysis rates in aqueous buffers .

Q. What controls are essential for confirming conjugation specificity in complex biological samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.